molecular formula C9H16N2O4S B15124739 2-Acetamido-3-(2-acetamidoethylsulfanyl)propanoic acid

2-Acetamido-3-(2-acetamidoethylsulfanyl)propanoic acid

Katalognummer: B15124739
Molekulargewicht: 248.30 g/mol
InChI-Schlüssel: OVFGKWDBDOHQND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetamido-3-(2-acetamidoethylsulfanyl)propanoic acid is an organic compound that features both acetamido and sulfanyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-(2-acetamidoethylsulfanyl)propanoic acid typically involves the reaction of acetamido derivatives with sulfanyl-containing compounds. One common method involves the use of acetamidoethyl sulfanyl intermediates, which are reacted under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE) are often employed to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetamido-3-(2-acetamidoethylsulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

2-Acetamido-3-(2-acetamidoethylsulfanyl)propanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Acetamido-3-(2-acetamidoethylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Acetamido-3-(prop-2-en-1-yldisulfanyl)propanoic acid
  • 2-Acetamido-3-(3,7-dimethylocta-2,6-dienylthio)propanoic acid
  • 2-Acetamido-3-(phenylmethylsulfanyl)propanoic acid

Uniqueness

2-Acetamido-3-(2-acetamidoethylsulfanyl)propanoic acid is unique due to its specific combination of acetamido and sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C9H16N2O4S

Molekulargewicht

248.30 g/mol

IUPAC-Name

2-acetamido-3-(2-acetamidoethylsulfanyl)propanoic acid

InChI

InChI=1S/C9H16N2O4S/c1-6(12)10-3-4-16-5-8(9(14)15)11-7(2)13/h8H,3-5H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)

InChI-Schlüssel

OVFGKWDBDOHQND-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCCSCC(C(=O)O)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.